1-(2-bromo-4-ethylphenyl)-1H-1,2,3-triazole
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Overview
Description
1-(2-Bromo-4-ethylphenyl)-1H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a bromo group and an ethyl group attached to the phenyl ring, which is further connected to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromo-4-ethylphenyl)-1H-1,2,3-triazole can be synthesized through a multi-step process. One common method involves the reaction of 2-bromo-4-ethylphenylamine with sodium azide in the presence of a copper(I) catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired triazole compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-ethylphenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The triazole ring can undergo reduction to form dihydrotriazoles.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution Reactions: Products include 1-(2-amino-4-ethylphenyl)-1H-1,2,3-triazole or 1-(2-thio-4-ethylphenyl)-1H-1,2,3-triazole.
Oxidation Reactions: Products include 1-(2-bromo-4-formylphenyl)-1H-1,2,3-triazole or 1-(2-bromo-4-carboxyphenyl)-1H-1,2,3-triazole.
Reduction Reactions: Products include 1-(2-bromo-4-ethylphenyl)-1,2-dihydro-1H-1,2,3-triazole.
Scientific Research Applications
1-(2-Bromo-4-ethylphenyl)-1H-1,2,3-triazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the presence of the triazole ring.
Medicine: Explored for its potential use in drug development, particularly in the design of inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-bromo-4-ethylphenyl)-1H-1,2,3-triazole involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The bromo group can participate in halogen bonding, enhancing the compound’s binding affinity to biological targets. The ethyl group provides hydrophobic interactions, contributing to the overall stability and efficacy of the compound.
Comparison with Similar Compounds
1-(2-Bromo-4-ethylphenyl)-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-(2-Bromo-4-methylphenyl)-1H-1,2,3-triazole: Similar structure but with a methyl group instead of an ethyl group, leading to different hydrophobic interactions.
1-(2-Bromo-4-phenyl)-1H-1,2,3-triazole: Lacks the ethyl group, resulting in different steric and electronic properties.
1-(2-Chloro-4-ethylphenyl)-1H-1,2,3-triazole: Contains a chloro group instead of a bromo group, affecting its reactivity and binding properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10BrN3 |
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Molecular Weight |
252.11 g/mol |
IUPAC Name |
1-(2-bromo-4-ethylphenyl)triazole |
InChI |
InChI=1S/C10H10BrN3/c1-2-8-3-4-10(9(11)7-8)14-6-5-12-13-14/h3-7H,2H2,1H3 |
InChI Key |
TXEVEKKDKQDVQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)N2C=CN=N2)Br |
Origin of Product |
United States |
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